molecular formula C22H22ClNO6S2 B4297270 4-CHLORO-N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-5-(PROPAN-2-YL)PHENYL]BENZENE-1-SULFONAMIDE

4-CHLORO-N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-5-(PROPAN-2-YL)PHENYL]BENZENE-1-SULFONAMIDE

Cat. No.: B4297270
M. Wt: 496.0 g/mol
InChI Key: YYCWCDCZBCISSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-CHLORO-N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-5-(PROPAN-2-YL)PHENYL]BENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chloro group, hydroxy group, isopropyl group, methoxyphenyl group, and sulfonyl group attached to a benzenesulfonamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-5-(PROPAN-2-YL)PHENYL]BENZENE-1-SULFONAMIDE typically involves multiple steps, including Friedel-Crafts acylation, nitration, and sulfonation reactions. The reaction conditions often require the use of strong acids, bases, and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-5-(PROPAN-2-YL)PHENYL]BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the nitro group may yield an amine.

Scientific Research Applications

4-CHLORO-N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-5-(PROPAN-2-YL)PHENYL]BENZENE-1-SULFONAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-CHLORO-N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-5-(PROPAN-2-YL)PHENYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzenesulfonamide derivatives with different substituents, such as:

  • 4-chloro-N-{4-hydroxy-3-isopropyl-5-[(4-methylphenyl)sulfonyl]phenyl}benzenesulfonamide
  • 4-chloro-N-{4-hydroxy-3-isopropyl-5-[(4-ethylphenyl)sulfonyl]phenyl}benzenesulfonamide

Uniqueness

The uniqueness of 4-CHLORO-N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-5-(PROPAN-2-YL)PHENYL]BENZENE-1-SULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-chloro-N-[4-hydroxy-3-(4-methoxyphenyl)sulfonyl-5-propan-2-ylphenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClNO6S2/c1-14(2)20-12-16(24-32(28,29)19-8-4-15(23)5-9-19)13-21(22(20)25)31(26,27)18-10-6-17(30-3)7-11-18/h4-14,24-25H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYCWCDCZBCISSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClNO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-CHLORO-N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-5-(PROPAN-2-YL)PHENYL]BENZENE-1-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
4-CHLORO-N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-5-(PROPAN-2-YL)PHENYL]BENZENE-1-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
4-CHLORO-N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-5-(PROPAN-2-YL)PHENYL]BENZENE-1-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
4-CHLORO-N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-5-(PROPAN-2-YL)PHENYL]BENZENE-1-SULFONAMIDE
Reactant of Route 5
4-CHLORO-N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-5-(PROPAN-2-YL)PHENYL]BENZENE-1-SULFONAMIDE
Reactant of Route 6
Reactant of Route 6
4-CHLORO-N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-5-(PROPAN-2-YL)PHENYL]BENZENE-1-SULFONAMIDE

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